[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1'-inda ne]yl)acetyl]carboxamide
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Overview
Description
[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazoline ring, a spiro structure, and a phenyl group with ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazoline Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Spiro Compound Formation: The spiro structure is introduced through a cyclization reaction involving a suitable precursor, such as a dihydroxyindane derivative.
Coupling with the Phenyl Group: The phenyl group with ethoxy substituents is introduced via a substitution reaction, typically using a halogenated phenyl derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to introduce additional functional groups.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated phenyl derivatives and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield quinones, while reduction of the imidazoline ring may produce amines.
Scientific Research Applications
[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide involves its interaction with specific molecular targets. The imidazoline ring and spiro structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The phenyl group with ethoxy substituents may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups instead of ethoxy groups.
Imidazole Derivatives: Compounds with similar imidazoline rings, used in various pharmaceutical applications.
Uniqueness
[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide is unique due to its combination of a spiro structure, imidazoline ring, and ethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H26N4O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(3,4-diethoxyphenyl)carbamoyl]-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide |
InChI |
InChI=1S/C24H26N4O6/c1-3-33-18-10-9-16(13-19(18)34-4-2)25-22(31)26-20(29)14-28-21(30)24(27-23(28)32)12-11-15-7-5-6-8-17(15)24/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,27,32)(H2,25,26,29,31) |
InChI Key |
JGVJMXORKOKFBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CN2C(=O)C3(CCC4=CC=CC=C43)NC2=O)OCC |
Origin of Product |
United States |
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